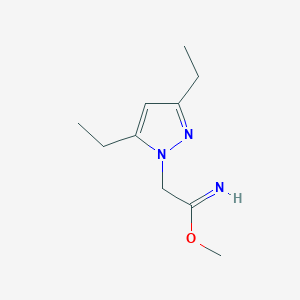
Methyl 3-(benzylthiomethyl)benzoate
Descripción general
Descripción
Methyl 3-(benzylthiomethyl)benzoate, also known as benzylthiomethyl benzoate, is an organic compound with an ester functional group. This compound is used in several scientific and industrial applications, including as a chemical intermediate, a reagent, a plasticizer, and a solvent. It is also used in the synthesis of various pharmaceuticals, pesticides, and other chemicals.
Aplicaciones Científicas De Investigación
Methyl 3-(Methyl 3-(benzylthiomethyl)benzoatethyl)benzoate is used in several scientific research applications. It is commonly used as a chemical intermediate in the synthesis of various pharmaceuticals, pesticides, and other chemicals. It is also used as a reagent in organic synthesis and as a plasticizer in the production of plastics. Additionally, it is used as a solvent in the extraction of natural products, such as plant oils and essential oils.
Mecanismo De Acción
Methyl 3-(Methyl 3-(benzylthiomethyl)benzoatethyl)benzoate acts as a catalyst in chemical reactions. It is able to increase the rate of a reaction by providing an alternative reaction pathway that is more energetically favorable than the original reaction pathway. This is done by forming a transition state in which the reactants are more stable than in their original form. This allows the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
Methyl 3-(Methyl 3-(benzylthiomethyl)benzoatethyl)benzoate has been studied for its biochemical and physiological effects. Studies have shown that it is able to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have anti-inflammatory, anti-allergic, and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(Methyl 3-(benzylthiomethyl)benzoatethyl)benzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in many organic solvents, making it easy to use in a variety of reactions. However, it can be toxic and can cause irritation to the skin and eyes, so it should be handled with care. Additionally, it is not very stable and can degrade over time, so it should be stored in a cool, dry place.
Direcciones Futuras
The future of methyl 3-(Methyl 3-(benzylthiomethyl)benzoatethyl)benzoate is promising, as it has a wide range of potential applications. It could be used as a starting material in the synthesis of new pharmaceuticals and pesticides, as a reagent in organic synthesis, as a plasticizer in the production of plastics, and as a solvent in the extraction of natural products. Additionally, further research could be conducted to investigate its biochemical and physiological effects.
Propiedades
IUPAC Name |
methyl 3-(benzylsulfanylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-16(17)15-9-5-8-14(10-15)12-19-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJAWULNLYZINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylthiomethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















